

# Application Note: Identification of Ubiquitination Sites on EGFR using Mass Spectrometry

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Compound of Interest

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#### Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. Ubiquitination, a post-translational modification involving the covalent attachment of ubiquitin to substrate proteins, has emerged as a key mechanism for modulating EGFR signaling and trafficking. This process is not only crucial for the degradation of EGFR but also for its internalization and sorting within the endocytic pathway.[1][2] Identifying the specific lysine residues on EGFR that are ubiquitinated is therefore essential for a comprehensive understanding of its regulation and for the development of novel therapeutic strategies that target this pathway.

This application note provides a detailed protocol for the identification of ubiquitination sites on EGFR using a mass spectrometry-based approach. The workflow combines immunoprecipitation of EGFR, enzymatic digestion, and enrichment of ubiquitinated peptides using an antibody specific for the di-glycine (K-ε-GG) remnant of ubiquitin following trypsin digestion.[3][4][5][6][7]

### **EGFR Signaling and Ubiquitination**

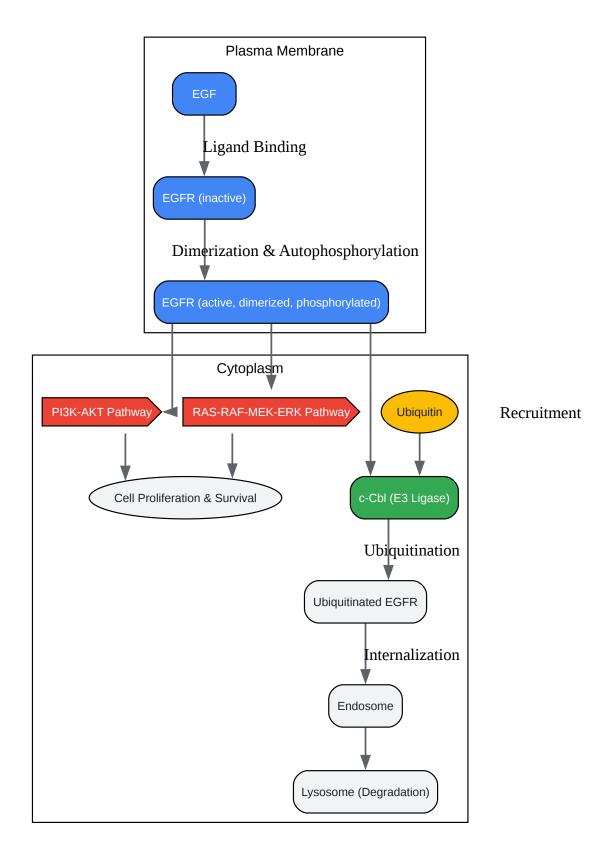


#### Methodological & Application

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Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues. This activation initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cellular responses. Concurrently, activated EGFR is targeted for ubiquitination by E3 ligases such as c-Cbl.[1] This ubiquitination serves as a signal for receptor internalization and subsequent sorting to the lysosome for degradation, thereby attenuating the signaling response.





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Caption: EGFR signaling pathway and its regulation by c-Cbl mediated ubiquitination.



#### **Experimental Workflow**

The overall experimental workflow for identifying EGFR ubiquitination sites is depicted below. It involves cell culture and stimulation, protein extraction, immunoprecipitation of EGFR, protein digestion, enrichment of ubiquitinated peptides, and finally, analysis by liquid chromatographytandem mass spectrometry (LC-MS/MS).



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Caption: Experimental workflow for mass spectrometry-based identification of EGFR ubiquitination sites.

## **Experimental Protocols**Cell Culture and EGFR Stimulation

- Culture cells (e.g., HEK293T, A431) in appropriate media and conditions until they reach 80-90% confluency.
- Serum-starve the cells for 4-6 hours prior to stimulation.
- Stimulate the cells with Epidermal Growth Factor (EGF) at a final concentration of 100 ng/mL for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C to induce EGFR ubiquitination.

#### Cell Lysis and Protein Extraction

- After stimulation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a suitable lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, supplemented with protease and phosphatase inhibitors, and 5 mM N-ethylmaleimide to inhibit deubiquitinating enzymes).[8]



- Scrape the cells and collect the lysate.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

#### Immunoprecipitation of EGFR

- Incubate 1-2 mg of total protein lysate with an anti-EGFR antibody (e.g., 2-5 μg) for 2-4 hours at 4°C with gentle rotation.[9][10]
- Add Protein A/G agarose or magnetic beads and incubate for another 1-2 hours at 4°C.[9]
- Wash the beads three to four times with ice-cold lysis buffer to remove non-specifically bound proteins.
- Elute the immunoprecipitated EGFR from the beads using an appropriate elution buffer (e.g.,
   0.1 M glycine-HCl, pH 2.5 or by boiling in SDS-PAGE sample buffer).

## **In-solution Trypsin Digestion**

- Neutralize the eluted EGFR sample with 1 M Tris-HCl, pH 8.5.
- Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.[11][12]
- Alkylate the cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.[12][13]
- Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.
- Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
- Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[13]



- Stop the digestion by adding formic acid to a final concentration of 1%.
- Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

#### Enrichment of Ubiquitinated Peptides (K-ε-GG)

- Resuspend the dried, desalted peptides in immunoprecipitation (IAP) buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl).[3]
- Add anti-K-ε-GG antibody-conjugated beads and incubate for 2-4 hours at 4°C with rotation.
   [3][14]
- Wash the beads three to four times with ice-cold IAP buffer and then with PBS to remove non-specifically bound peptides.[3]
- Elute the enriched ubiquitinated peptides with a low pH solution, such as 0.15% trifluoroacetic acid (TFA).[3][15]
- Desalt the eluted peptides using a C18 StageTip prior to LC-MS/MS analysis.

#### **LC-MS/MS** Analysis

- Resuspend the enriched peptides in a solution compatible with mass spectrometry (e.g., 0.1% formic acid in water).
- Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer (e.g., Q
   Exactive or Orbitrap series).[4][15]
- Use a suitable liquid chromatography gradient to separate the peptides (e.g., a 60-minute gradient from 2% to 40% acetonitrile in 0.1% formic acid).[15]
- Acquire data in a data-dependent acquisition (DDA) mode, selecting the top 10-15 most abundant precursor ions for fragmentation.

#### **Data Analysis**

 Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).



- Search the tandem mass spectra against a human protein database (e.g., Swiss-Prot) with the following modifications specified:
  - Fixed modification: Carbamidomethyl (C)
  - Variable modifications: Oxidation (M), Acetyl (Protein N-term), and GlyGly (K)
- Identify peptides with a high confidence score and localize the ubiquitination sites based on the presence of the di-glycine remnant on lysine residues.

#### **Quantitative Data Presentation**

Mass spectrometry analysis allows for the relative quantification of ubiquitinated peptides, providing insights into how EGFR ubiquitination changes in response to stimuli. The following table summarizes identified ubiquitination sites on EGFR and provides a qualitative representation of their relative abundance after EGF stimulation as reported in the literature.[1]

Ubiquitination Site (Lysine Residue)	Location	Relative Abundance (Post- EGF Stimulation)
K716	Kinase Domain	++
K737	Kinase Domain	+++
K757	Kinase Domain	++
K867	Kinase Domain	+
K875	Kinase Domain	+
K970	Kinase Domain	+++
K1061	C-terminal Tail	++

Relative abundance is qualitatively represented as + (low), ++ (medium), and +++ (high) based on reported mass spectrometry signal intensities.[1]

### Conclusion



The identification of specific ubiquitination sites on EGFR through mass spectrometry provides invaluable information for understanding the intricate regulation of its signaling and trafficking. The detailed protocols and workflow presented in this application note offer a robust framework for researchers to investigate EGFR ubiquitination in various biological contexts. This knowledge is critical for the development of novel therapeutic strategies aimed at modulating EGFR activity in cancer and other diseases.

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